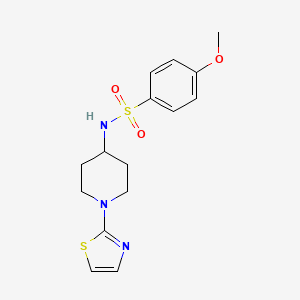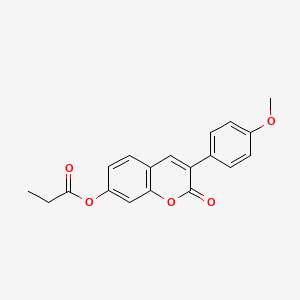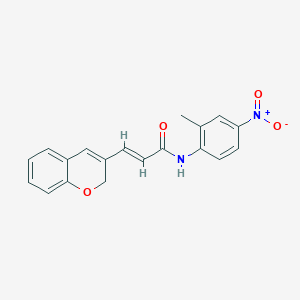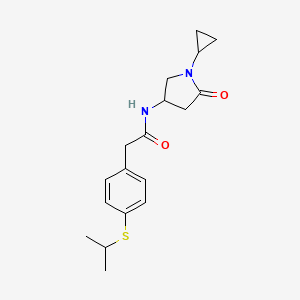![molecular formula C13H18N2O3S B2528855 7,7-dimethyl-N-(thiophen-2-yl)-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide CAS No. 1396889-10-3](/img/structure/B2528855.png)
7,7-dimethyl-N-(thiophen-2-yl)-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,7-dimethyl-N-(thiophen-2-yl)-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide is a complex organic compound featuring a spiro structure, which includes two rings sharing a single atom. The presence of the thiophene ring and the spiro structure makes this compound interesting for various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-dimethyl-N-(thiophen-2-yl)-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide typically involves multicomponent reactions (MCRs). One common method is the Ugi-Zhu three-component reaction, which is coupled with a cascade aza-Diels-Alder cycloaddition, N-acylation, decarboxylation, and dehydration process. This method uses toluene as the solvent and ytterbium (III) triflate as the Lewis acid catalyst, with microwave-dielectric heating to increase the overall yield and reduce reaction time .
Industrial Production Methods
For industrial-scale production, the use of green catalysis, such as zinc ferrite nanocatalysts, is preferred. This method is eco-friendly and economically viable for large-scale production. The process involves the condensation of aryl aldehydes with thiourea in the presence of the nanocatalyst, followed by cyclization to yield the desired product .
Análisis De Reacciones Químicas
Types of Reactions
7,7-dimethyl-N-(thiophen-2-yl)-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced using common reducing agents like lithium aluminium hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminium hydride (LiAlH4) is a typical reducing agent.
Substitution: Electrophilic reagents such as bromine or chlorine can be used under mild conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Halogenated thiophene derivatives.
Aplicaciones Científicas De Investigación
7,7-dimethyl-N-(thiophen-2-yl)-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antitumor properties.
Medicine: Explored for its potential use in drug development due to its unique structure and biological activity.
Industry: Utilized in the synthesis of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 7,7-dimethyl-N-(thiophen-2-yl)-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide involves its interaction with various molecular targets. The thiophene ring can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This interaction is crucial for its antimicrobial and antitumor effects .
Comparación Con Compuestos Similares
Similar Compounds
Spiro Compounds: Compounds like spiro[2.2]pentane and other spiro derivatives share a similar structural motif.
Thiophene Derivatives: Compounds such as 2-benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one.
Uniqueness
7,7-dimethyl-N-(thiophen-2-yl)-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide is unique due to its combination of a spiro structure and a thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Propiedades
IUPAC Name |
7,7-dimethyl-N-thiophen-2-yl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-12(2)17-8-13(9-18-12)6-15(7-13)11(16)14-10-4-3-5-19-10/h3-5H,6-9H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJCSEUITKTYKSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2(CN(C2)C(=O)NC3=CC=CS3)CO1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-(4-chlorophenyl)-5-(furan-2-carboxamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2528774.png)
![1-[(3-ethoxy-4-methoxyphenyl)methyl]-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2528775.png)


![(4Z)-12-[2-(4-fluorophenyl)ethyl]-4-[(pyridin-4-yl)methylidene]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; 1,4-dioxane](/img/structure/B2528783.png)


![4-butoxy-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2528787.png)
![rac-[(3aR,6aS)-6a-fluoro-octahydrocyclopenta[c]pyrrol-3a-yl]methanol hydrochloride](/img/structure/B2528790.png)

![3-(4-fluorobenzyl)-2-((4-fluorobenzyl)thio)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2528793.png)

![2-phenyl-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)acetamide](/img/structure/B2528795.png)
